molecular formula C7H9N3O2 B12483960 N'-(2-cyanoacetyl)cyclopropanecarbohydrazide

N'-(2-cyanoacetyl)cyclopropanecarbohydrazide

Cat. No.: B12483960
M. Wt: 167.17 g/mol
InChI Key: DZUQDABEZWPAKN-UHFFFAOYSA-N
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Description

N’-(2-cyanoacetyl)cyclopropanecarbohydrazide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes them highly reactive and useful in various chemical reactions.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N'-(2-cyanoacetyl)cyclopropanecarbohydrazide

InChI

InChI=1S/C7H9N3O2/c8-4-3-6(11)9-10-7(12)5-1-2-5/h5H,1-3H2,(H,9,11)(H,10,12)

InChI Key

DZUQDABEZWPAKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NNC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanoacetyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarbohydrazide with cyanoacetic acid or its derivatives. One common method is the direct treatment of cyclopropanecarbohydrazide with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for N’-(2-cyanoacetyl)cyclopropanecarbohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvent-free conditions and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanoacetyl)cyclopropanecarbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and various nucleophiles. Reaction conditions typically involve moderate temperatures and may require the use of solvents such as ethanol or methanol .

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Examples include pyrazoles, pyridines, and other nitrogen-containing heterocycles .

Scientific Research Applications

N’-(2-cyanoacetyl)cyclopropanecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its ability to form bioactive heterocycles, it is being explored for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-cyanoacetyl)cyclopropanecarbohydrazide involves its ability to act as a nucleophile and participate in various chemical reactions. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-cyanoacetyl)cyclopropanecarbohydrazide is unique due to the presence of both the cyclopropane ring and the cyanoacetyl group. This combination imparts distinct reactivity and makes it a valuable compound for the synthesis of complex heterocyclic structures .

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